molecular formula C27H30N4O5 B2927648 N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide CAS No. 1251635-39-8

N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No. B2927648
CAS RN: 1251635-39-8
M. Wt: 490.56
InChI Key: ARYVKAZEVHSGEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethoxybenzyl)-2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a useful research compound. Its molecular formula is C27H30N4O5 and its molecular weight is 490.56. The purity is usually 95%.
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Scientific Research Applications

Design and Synthesis of Potential Anticancer Agents

One research avenue involves the design and synthesis of compounds with potential anticancer activity. For instance, a study by Al-Sanea et al. (2020) explored different aryloxy groups attached to the pyrimidine ring, with the aim of discovering new anticancer agents. This research showcases the synthetic versatility of related compounds in producing molecules that exhibit appreciable cancer cell growth inhibition against a variety of cancer cell lines, indicating the compound's relevance in the development of new cancer therapies (Al-Sanea et al., 2020).

Development of Anti-inflammatory and Analgesic Agents

Another important application is found in the synthesis of novel heterocyclic compounds derived from similar structures, aimed at producing anti-inflammatory and analgesic agents. Abu‐Hashem et al. (2020) synthesized compounds by reacting visnagenone–ethylacetate or khellinone–ethylacetate with 6-aminothiouracil, leading to a series of new heterocyclic compounds. These compounds were screened for cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitory activity, along with their analgesic and anti-inflammatory properties, showcasing the compound's utility in developing medications to manage pain and inflammation (Abu‐Hashem et al., 2020).

Radiosynthesis for Imaging Applications

Furthermore, the compound's framework is instrumental in radiosynthesis, such as the development of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. Dollé et al. (2008) reported on the synthesis of DPA-714 and its derivative for labeling with fluorine-18, showcasing the potential of related compounds in creating diagnostic tools for neuroinflammation and related pathologies (Dollé et al., 2008).

Exploration of Antimicrobial Properties

Compounds within this chemical class have also been explored for their antimicrobial properties. Hossan et al. (2012) synthesized a series of pyrimidinones and oxazinones as antimicrobial agents, indicating the potential use of related chemical structures in combating bacterial and fungal infections (Hossan et al., 2012).

properties

IUPAC Name

N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O5/c1-34-14-8-13-30-18-29-24-21(19-9-5-4-6-10-19)16-31(25(24)27(30)33)17-23(32)28-15-20-11-7-12-22(35-2)26(20)36-3/h4-7,9-12,16,18H,8,13-15,17H2,1-3H3,(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYVKAZEVHSGEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NCC4=C(C(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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